1h-Benzimidazole-1-ethanethioamide
Overview
Description
1H-Benzimidazole-1-ethanethioamide is a heterocyclic compound that features a benzimidazole core with an ethanethioamide substituent. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole ring system makes this compound a promising candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-Benzimidazole-1-ethanethioamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or formic acid derivative, followed by the introduction of the ethanethioamide group. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Reaction with Aromatic or Aliphatic Aldehydes: The benzimidazole ring can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and reduced reaction times.
Aza-Wittig-Equivalent Process: This involves treating derivatives of o-phenylenediamine with tert-butanesulfoxide and NBS under acidic conditions to form the desired benzimidazole derivatives.
Chemical Reactions Analysis
1H-Benzimidazole-1-ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like acetonitrile or dimethyl sulfoxide, and temperatures ranging from room temperature to elevated temperatures.
Scientific Research Applications
1H-Benzimidazole-1-ethanethioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used as a corrosion inhibitor for metals and alloys in industrial applications.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-ethanethioamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, in anticancer applications, the compound may inhibit cell proliferation by targeting specific kinases or signaling pathways .
Comparison with Similar Compounds
1H-Benzimidazole-1-ethanethioamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent used to treat helminth infections.
Mebendazole: Another antiparasitic drug with a similar mechanism of action.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Cyclobendazole: Known for its broad-spectrum antiparasitic activity.
The uniqueness of this compound lies in its ethanethioamide substituent, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)ethanethioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9(13)5-12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H2,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDSPZLSKHQYDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361617 | |
Record name | 1h-benzimidazole-1-ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54980-99-3 | |
Record name | 1h-benzimidazole-1-ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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